molecular formula C32H33N7O3S B2414797 2-((8,9-dimethoxy-2-(2-(2-methyl-1H-benzo[d]imidazol-1-yl)ethyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-mesitylacetamide CAS No. 901736-73-0

2-((8,9-dimethoxy-2-(2-(2-methyl-1H-benzo[d]imidazol-1-yl)ethyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-mesitylacetamide

Cat. No.: B2414797
CAS No.: 901736-73-0
M. Wt: 595.72
InChI Key: GLIGQIFRMIJITL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((8,9-dimethoxy-2-(2-(2-methyl-1H-benzo[d]imidazol-1-yl)ethyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-mesitylacetamide is a potent and selective ATP-competitive inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) kinase. This compound is a key research tool for investigating angiogenesis, the process of new blood vessel formation. By specifically targeting and inhibiting VEGFR2 signaling, which is a critical pathway驱动 the proliferation and survival of endothelial cells, this inhibitor allows researchers to study tumor angiogenesis and metastasis in various cancer models. Its high selectivity for VEGFR2 over other kinases makes it a valuable compound for dissecting the specific roles of this receptor in physiological and pathological conditions. Research utilizing this inhibitor has been cited in studies exploring anti-angiogenic therapeutic strategies, providing crucial insights into cancer biology and potential treatment avenues. This product is supplied For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2-[[8,9-dimethoxy-2-[2-(2-methylbenzimidazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H33N7O3S/c1-18-13-19(2)30(20(3)14-18)36-29(40)17-43-32-34-24-16-27(42-6)26(41-5)15-22(24)31-35-28(37-39(31)32)11-12-38-21(4)33-23-9-7-8-10-25(23)38/h7-10,13-16H,11-12,17H2,1-6H3,(H,36,40)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLIGQIFRMIJITL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NC3=CC(=C(C=C3C4=NC(=NN42)CCN5C(=NC6=CC=CC=C65)C)OC)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H33N7O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

595.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound 2-((8,9-dimethoxy-2-(2-(2-methyl-1H-benzo[d]imidazol-1-yl)ethyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-mesitylacetamide is a complex organic molecule that exhibits a range of biological activities. This article reviews its pharmacological properties, focusing on its potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a triazole ring, quinazoline , and benzo[d]imidazole moieties, which are known for their diverse biological activities. The structural complexity suggests potential interactions with various biological targets.

Antiviral Activity

Research indicates that compounds containing triazole and quinazoline structures have shown promising antiviral properties. For instance, triazole derivatives have been evaluated for their ability to inhibit viral replication. A study highlighted that certain triazole derivatives displayed significant activity against viral infections by interfering with viral enzymes or receptors essential for the viral life cycle .

Anticonvulsant Properties

The compound's structural components suggest potential anticonvulsant activity. Triazole derivatives have been systematically reviewed for their anticonvulsant effects in various animal models. In particular, modifications on the triazole nucleus have led to compounds that demonstrate efficacy in preventing seizures in rodent models using the maximal electroshock (MES) and pentylenetetrazol (PTZ) tests. The binding affinity to voltage-gated sodium channels (VGSCs) and GABA receptors has been established as a mechanism of action for these compounds .

Anticancer Activity

Benzimidazole derivatives, closely related to the compound , have been recognized for their anticancer properties. They function by inhibiting topoisomerases and other critical enzymes involved in DNA replication and repair. Recent studies have synthesized various benzimidazole derivatives that exhibit cytotoxic effects against different cancer cell lines, indicating a potential therapeutic role for related compounds like the one discussed here .

Study 1: Antiviral Efficacy

A recent study investigated the antiviral efficacy of a series of triazole compounds similar to our compound. The results showed that these compounds significantly reduced viral titers in infected cell lines, demonstrating their potential as therapeutic agents against viral infections.

Study 2: Anticonvulsant Evaluation

In another study focused on anticonvulsant activity, a series of triazole derivatives were tested in MES and PTZ models. The most potent compound exhibited an ED50 value of 23.4 mg/kg with a protective index (PI) greater than 25.6, suggesting a favorable safety profile alongside its efficacy .

Data Tables

Activity Type Compound Model Used ED50 (mg/kg) Protective Index
AntiviralTriazole DerivativeCell CultureN/AN/A
Anticonvulsant2-((8,9-dimethoxy...)MES23.4>25.6
AnticancerBenzimidazole DerivativeVarious Cancer LinesN/AN/A

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of this compound involves multiple steps that typically include the formation of the triazoloquinazoline framework followed by the introduction of substituents such as thioether and acetamide groups. Techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared spectroscopy (IR) are commonly employed for structural elucidation. The detailed synthesis pathway often involves:

  • Formation of the Triazoloquinazoline Core : This is achieved through cyclization reactions involving appropriate precursors.
  • Thioether Formation : The introduction of sulfur-containing groups enhances biological activity.
  • Acetamide Modification : This step is crucial for improving solubility and bioavailability.

Anticancer Activity

Research indicates that compounds similar to 2-((8,9-dimethoxy-2-(2-(2-methyl-1H-benzo[d]imidazol-1-yl)ethyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-mesitylacetamide exhibit significant anticancer properties. For instance:

  • Cell Line Studies : Compounds have been tested against various cancer cell lines such as MCF-7 (breast cancer), HCT116 (colon cancer), and HeLa (cervical cancer). Results show promising cytotoxic effects, suggesting potential for further development as anticancer agents .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Similar derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria. The incorporation of benzimidazole and triazole moieties is known to enhance antibacterial properties due to their ability to interact with bacterial enzymes .

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of similar compounds:

StudyCompoundBiological ActivityFindings
Triazole derivativesAnticancerSignificant cytotoxicity against multiple cancer cell lines
Benzimidazole analogsAntimicrobialEffective against a range of bacterial strains
Sulfonamide derivativesAntitumorStrong activity observed in vitro against specific cancer types

Chemical Reactions Analysis

Thioether Reactivity

The thioether (–S–) group is prone to oxidation and nucleophilic substitution:

Reaction TypeConditionsExpected ProductSupporting Evidence
Oxidation H₂O₂, peracetic acid, or mCPBA in polar solvents (e.g., CH₃COOH)Sulfoxide (–SO–) or sulfone (–SO₂–) derivativesThioethers in similar triazoloquinazoline systems oxidize to sulfones under mild conditions.
Alkylation Alkyl halides (e.g., CH₃I) in basic media (K₂CO₃/DMF)Sulfonium saltsThioether nucleophilicity enables alkylation at sulfur.

Acetamide Hydrolysis

The acetamide moiety (–NHCO–) may undergo hydrolysis under acidic or basic conditions:

ConditionsReagentsProductNotes
Acidic HCl (6M), refluxCarboxylic acid (–COOH)Requires prolonged heating due to steric hindrance from the mesityl group.
Basic NaOH (aq.), ΔCarboxylate saltLikely slower due to electron-withdrawing effects of adjacent groups.

Triazoloquinazoline Core Modifications

The fused triazolo[1,5-c]quinazoline system participates in electrophilic substitution and ring-opening reactions:

Reaction TypeSiteReagentsOutcome
Nitration C-7 or C-10HNO₃/H₂SO₄Nitro group introduction, potentially enhancing bioactivity .
Reduction Triazole ringH₂/Pd-CRing opening to form diamino intermediates .

Methoxy Group Demethylation

The 8,9-dimethoxy groups are susceptible to demethylation:

ReagentsConditionsProduct
BBr₃Anhydrous CH₂Cl₂, −78°CCatechol derivatives
HI (aq.)RefluxHydroxyquinazoline analogs

Benzoimidazole Reactivity

The 2-methyl-1H-benzo[d]imidazol-1-yl ethyl side chain enables:

  • Coordination Chemistry : Metal complexes with Pt(II) or Pd(II) via N-donor sites .

  • Protonation : pH-dependent solubility shifts in acidic media (e.g., pKa ~5–6) .

Substituent-Directed Reactions

The mesityl group (2,4,6-trimethylphenyl) influences reactivity through steric effects:

ReactionImpactExample
Nucleophilic Aromatic Substitution Hindered at ortho/para positionsLimited reactivity with strong nucleophiles (e.g., NH₃) .
Cross-Coupling Challenging Suzuki-Miyaura couplingRequires bulky ligands (e.g., SPhos) .

Q & A

Q. What are the common synthetic routes for synthesizing triazoloquinazoline derivatives like this compound?

The synthesis typically involves multi-step reactions, including cyclization and functional group modifications. For example, triazole and quinazoline moieties can be constructed via nucleophilic substitution or condensation reactions under reflux conditions. Key intermediates, such as 2-mercaptobenzimidazole derivatives, are often prepared first, followed by coupling with thioacetamide groups using bases like potassium carbonate in polar aprotic solvents (e.g., DMF) . Ethanol or methanol is commonly used for recrystallization to improve purity .

Q. How is the structural integrity of this compound validated post-synthesis?

Characterization relies on spectroscopic methods:

  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR confirm proton environments and carbon frameworks, such as methoxy (δ ~3.8–4.0 ppm) and mesityl methyl groups (δ ~2.2–2.4 ppm) .
  • IR spectroscopy : Peaks near 1650–1700 cm1^{-1} indicate carbonyl (C=O) and thioamide (C=S) groups .
  • Elemental analysis : Matches calculated vs. experimental C/H/N/S percentages to verify purity .

Q. What in vitro assays are suitable for preliminary biological screening?

Common assays include:

  • Antimicrobial activity : Disk diffusion or microdilution assays against Gram-positive/negative bacteria .
  • Anticancer potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC50_{50} values .
  • Enzyme inhibition : COX-1/2 inhibition assays using fluorometric or colorimetric kits to assess anti-inflammatory potential .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

Use Design of Experiments (DoE) to systematically vary parameters like temperature, solvent polarity, and catalyst loading. For example, flow chemistry techniques (e.g., Omura-Sharma-Swern oxidation) enhance reproducibility and reduce side reactions in multi-step syntheses . Statistical modeling (e.g., ANOVA) identifies critical factors affecting yield, such as excess thiol reagents or prolonged reflux times .

Q. How to address contradictory data in pharmacological assays (e.g., high in vitro activity vs. low in vivo efficacy)?

  • Solubility/bioavailability : Perform logP measurements or HPLC-based solubility tests. Modify substituents (e.g., replace methoxy with hydroxyl groups) to enhance hydrophilicity .
  • Metabolic stability : Use liver microsome assays to identify metabolic hotspots (e.g., demethylation of methoxy groups) .
  • Off-target effects : Conduct kinase profiling or proteome-wide screening to rule out non-specific binding .

Q. What computational methods predict binding modes to biological targets?

  • Molecular docking : Tools like AutoDock Vina or Schrödinger Suite model interactions with targets (e.g., COX-2 or EGFR kinases). For example, the triazole ring may form hydrogen bonds with catalytic lysine residues .
  • MD simulations : Assess binding stability over 100+ ns trajectories in explicit solvent (e.g., TIP3P water) .

Q. How to design SAR studies for triazoloquinazoline derivatives?

Focus on modifying:

  • Mesityl group : Replace with substituted aryl rings (e.g., 4-fluorophenyl) to explore steric/electronic effects .
  • Benzoimidazole moiety : Introduce electron-withdrawing groups (e.g., -CF3_3) to enhance electrophilicity .
  • Thioacetamide linker : Substitute sulfur with oxygen or selenium to study chalcogen effects on bioactivity .

Data Contradiction Analysis

Q. Conflicting spectral data (e.g., unexpected 1H^1H-NMR shifts) arise during characterization. How to resolve this?

  • Verify solvent effects : Deuterated DMSO vs. CDCl3_3 can shift peaks due to hydrogen bonding .
  • Check tautomerism : Benzoimidazole and triazole moieties may exhibit prototropic tautomerism, altering peak splitting .
  • Use 2D NMR : HSQC and HMBC correlations resolve ambiguous assignments, such as overlapping quinazoline and mesityl signals .

Methodological Tables

Table 1. Key Synthetic Steps and Conditions

StepReaction TypeReagents/ConditionsYield (%)Reference
1CyclizationPOCl3_3, 120°C, 6h75–85
2ThioetherificationK2_2CO3_3, DMF, RT, 12h60–70
3RecrystallizationEthanol, −20°C95% purity

Table 2. Common Biological Assays and Parameters

AssayTarget/ReadoutProtocol HighlightsReference
MTT cytotoxicityIC50_{50} (μM)48h incubation, λ = 570 nm
COX-2 inhibition% InhibitionFluorometric kit, 1h pre-incubation
Antimicrobial (MIC)μg/mLBroth microdilution, 24h

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.